Synthetic Yield and Scalability: Near-Quantitative (>98%) Yield via Reductive Alkylation Without Chromatography
A key differentiator for CAS 347890-34-0 is the reported synthetic route that furnishes the compound in near-quantitative yield (≥98%) and high purity without requiring chromatographic purification [1]. This contrasts sharply with alternative routes for related N-(2-aminoethyl)glycine esters, which often necessitate cumbersome purification steps and result in lower yields (e.g., 32% overall yield reported for Fmoc-protected PNA backbone synthesis starting from Boc anhydride [2]).
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | ≥98% yield |
| Comparator Or Baseline | Fmoc-protected PNA backbone synthesis |
| Quantified Difference | Target compound route achieves near-quantitative yield; comparator route reports 32% overall yield |
| Conditions | Reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate (target); multi-step synthesis starting from Boc anhydride (comparator) |
Why This Matters
This translates to significantly reduced manufacturing cost, higher material throughput, and minimized purification waste, directly impacting procurement economics and sustainability profiles for large-scale research programs.
- [1] Viirre RD, Hudson RH. A convenient and scalable synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride. Key intermediates for peptide nucleic acid synthesis. J Org Chem. 2003;68(4):1630-2. View Source
- [2] Kumar V, et al. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Journal of Nucleic Acids. 2012;2012:359058. View Source
